![molecular formula C15H12OS B12613480 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde CAS No. 918340-95-1](/img/structure/B12613480.png)
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde is an organic compound with the molecular formula C15H12OS It is characterized by the presence of a benzaldehyde group substituted with a phenylsulfanyl group and an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with appropriate reagents to introduce the ethenyl group. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-[2-(Phenylsulfanyl)ethenyl]benzoic acid.
Reduction: 4-[2-(Phenylsulfanyl)ethenyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can influence the compound’s reactivity and binding affinity, while the ethenyl linkage may affect its overall conformation and stability.
相似化合物的比较
Similar Compounds
4-(Phenylsulfanyl)benzaldehyde: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
4-[2-(Phenylsulfanyl)ethyl]benzaldehyde: Contains an ethyl instead of an ethenyl linkage, affecting its chemical properties and reactivity.
Uniqueness
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde is unique due to the presence of both the phenylsulfanyl and ethenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
918340-95-1 |
|---|---|
分子式 |
C15H12OS |
分子量 |
240.3 g/mol |
IUPAC 名称 |
4-(2-phenylsulfanylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12OS/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-12H |
InChI 键 |
MTARDONFMLDNKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC=CC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


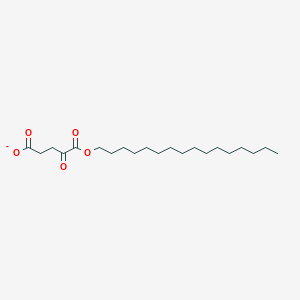

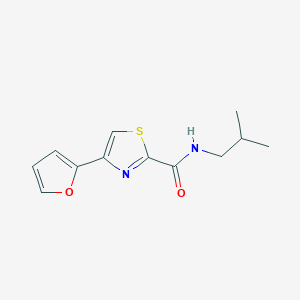
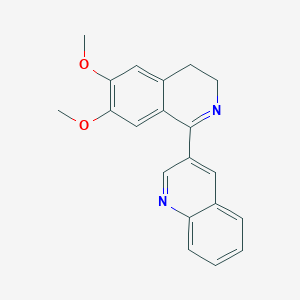
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
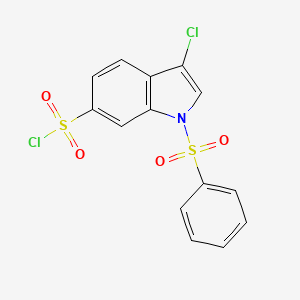
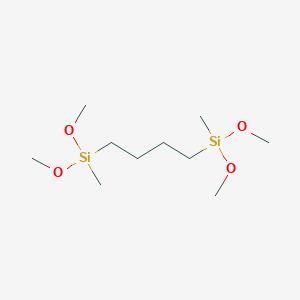
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)

![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
